Benzenepropanol

描述

3-Phenyl-1-propanol has been reported in Swertia japonica, Manilkara zapota, and other organisms with data available.

Structure

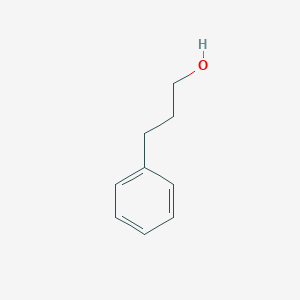

2D Structure

3D Structure

属性

IUPAC Name |

3-phenylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAJVDSVGBWFCLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6041638 | |

| Record name | 3-Phenyl-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear light yellow liquid; [Sigma-Aldrich MSDS], Colourless, slightly viscous liquid, sweet hyacinth odour | |

| Record name | Benzenepropanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Phenyl-1-propanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19941 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-Phenyl-1-propanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033962 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3-Phenyl-1-propanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/171/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

241 °C, Boiling point: 508.2 - 515.15 deg K; boiling point: 119 °C at 12 mm Hg, 235.00 to 236.00 °C. @ 760.00 mm Hg | |

| Record name | 3-Phenylpropanol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8266 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-Phenyl-1-propanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033962 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

Flash Point: 212 °F/ 100 °C/ closed cup | |

| Record name | 3-Phenylpropanol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8266 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 5,680 mg/L at 25 °C, Soluble in carbon tetrachloride; miscible with ethanol, ether, Soluble in fixed oils, propylene glycol; insoluble in glycerin, 5.68 mg/mL at 25 °C, slightly soluble in water; soluble in oils, miscible (in ethanol) | |

| Record name | 3-Phenylpropanol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8266 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-Phenyl-1-propanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033962 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3-Phenyl-1-propanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/171/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.995 g/cu cm at 25 °C, 0.993-1.002 | |

| Record name | 3-Phenylpropanol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8266 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-Phenyl-1-propanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/171/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.0234 mm Hg at 25 °C (extrapolated from higher temperatures) | |

| Record name | 3-Phenylpropanol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8266 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid, Slightly viscous, colorless liquid | |

CAS No. |

122-97-4, 93842-54-7 | |

| Record name | Benzenepropanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenylpropanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanol, phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093842547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenepropanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16942 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenepropanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Phenyl-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenylpropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.171 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-PHENYL-1-PROPANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U04IC2765C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Phenylpropanol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8266 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-Phenyl-1-propanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033962 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

<-18 °C, < -18 °C | |

| Record name | 3-Phenylpropanol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8266 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-Phenyl-1-propanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033962 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Synthesis of 3-Phenylpropanol from Cinnamaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The catalytic hydrogenation of cinnamaldehyde is a critical transformation in synthetic organic chemistry, yielding valuable products for the pharmaceutical, agrochemical, and fragrance industries. Among these products, 3-phenylpropanol (also known as hydrocinnamyl alcohol) is a key building block. Achieving high selectivity for 3-phenylpropanol requires careful control over the hydrogenation of both the α,β-unsaturated alkene and the aldehyde functionalities of cinnamaldehyde. This technical guide provides an in-depth overview of the synthesis of 3-phenylpropanol from cinnamaldehyde, focusing on various catalytic systems and detailed experimental protocols. Quantitative data from multiple studies are summarized for comparative analysis, and key reaction pathways and experimental workflows are visualized to facilitate understanding.

Introduction

Cinnamaldehyde, the primary component of cinnamon oil, is a versatile starting material for the synthesis of a range of valuable chemicals.[1] Its structure, featuring a conjugated C=C double bond and a C=O double bond, allows for selective hydrogenation to produce cinnamyl alcohol, hydrocinnamaldehyde, or the fully saturated 3-phenylpropanol.[2] The selective synthesis of 3-phenylpropanol is a significant challenge due to the competing hydrogenation pathways.[3][4] This guide focuses on the methodologies developed to steer the reaction towards the complete hydrogenation of cinnamaldehyde to 3-phenylpropanol.

Reaction Pathways

The hydrogenation of cinnamaldehyde to 3-phenylpropanol can proceed through two primary pathways, as illustrated below. The selectivity towards a specific product is highly dependent on the catalyst and reaction conditions employed.[2][3]

Figure 1: General reaction pathways for the hydrogenation of cinnamaldehyde to 3-phenylpropanol.

Catalytic Systems and Quantitative Data

The choice of catalyst is paramount in controlling the selectivity of cinnamaldehyde hydrogenation. Various metallic and bimetallic catalysts have been investigated for the synthesis of 3-phenylpropanol. The following table summarizes the performance of different catalytic systems under optimized conditions.

| Catalyst | Support | Temperature (°C) | H2 Pressure (bar) | Solvent | Cinnamaldehyde Conversion (%) | 3-Phenylpropanol Yield (%) | Selectivity (%) | Reference |

| Au@Au3Pd | SiO2 | Room Temp | - | - | 100 | ~34 | - | [3][4] |

| Ni/NiS-ZCS | - | - | - | Water/Ethanol | ~100 | >80 | - | [5] |

| Pd/Al2O3 | Al2O3 | 25 | 4 | i-propanol | - | - | - | [1] |

| Pt=Fe/SBA-15 | SBA-15 | Room Temp | 30 | Ethanol | - | - | >80 (for unsaturated alcohols) | [6] |

Note: The selectivity in some studies was primarily focused on the unsaturated alcohol (cinnamyl alcohol), with 3-phenylpropanol being a subsequent product. Direct yield or selectivity for 3-phenylpropanol is not always reported.

Experimental Protocols

This section provides detailed experimental methodologies for the synthesis of 3-phenylpropanol from cinnamaldehyde using different catalytic systems.

Plasmon-Enhanced Hydrogenation using Au@Au3Pd/SiO2

This protocol utilizes a plasmon-enhanced catalyst under visible light irradiation to drive the reaction.

Catalyst: Au@Au3Pd core-shell nanoparticles supported on silica. The catalyst has a plasmonic Au core and a 1 nm Au3Pd alloyed shell.[3][4]

Reaction Setup:

-

A stainless-steel autoclave equipped with a magnetic stirrer.

-

Visible light source for irradiation.

Procedure:

-

Introduce the cinnamaldehyde, catalyst, and solvent (if any) into the autoclave.

-

Purge the system with hydrogen gas.

-

Pressurize the reactor to the desired hydrogen pressure.

-

Commence stirring and irradiate the reaction mixture with visible light.

-

Maintain the reaction at room temperature for the specified duration.

-

After the reaction, depressurize the autoclave and collect the sample for analysis.

Results: Under visible-light irradiation, this catalyst achieved complete cinnamaldehyde conversion with a 34% yield of propylbenzene (which involves the hydrogenolysis of 3-phenylpropanol), indicating significant hydrogenation of both C=C and C=O bonds.[3][4]

Photocatalytic Hydrogenation using Ni/NiS-modified ZnCdS

This method employs a non-precious metal-modified semiconductor photocatalyst under visible light.

Catalyst: Ni/NiS-modified nano-twin crystal Zn₀.₅Cd₀.₅S (ZCS).

Reaction Setup:

-

A suitable photoreactor with a visible light source (e.g., 420 nm).

-

No external hydrogen source is required as water and ethanol act as hydrogen donors.[5]

Procedure:

-

Disperse the Ni/NiS-ZCS photocatalyst in a mixture of water and ethanol.

-

Add cinnamaldehyde to the suspension.

-

Irradiate the mixture with visible light while stirring.

-

Monitor the reaction progress by taking samples at regular intervals.

-

The reaction is typically complete within 80 minutes.[5]

Results: This system can achieve almost complete conversion of cinnamaldehyde with a yield of over 80% for 3-phenylpropanol.[5]

Hydrogenation using Pt=Fe/SBA-15 Catalyst

This protocol uses a catalyst with separated Pt and Fe nanoparticles on a silica support.

Catalyst: Pt and Fe nanoparticles deposited on SBA-15 support (Pt=Fe/SBA-15).

Reaction Setup:

-

A 25 mL stainless-steel autoclave with a magnetic stirrer.

Procedure:

-

Add cinnamaldehyde (25 mmol), the catalyst (20 mg), and ethanol (5 mL) to the autoclave.[6]

-

Purge the system with hydrogen gas (1.0 MPa) and then increase the pressure to 3.0 MPa.[6]

-

Stir the reaction mixture at 500 rpm at room temperature for the desired time.[6]

-

After the reaction, vent the autoclave and analyze the products.

Results: This catalyst shows high selectivity towards the hydrogenation of the C=O bond, leading to the formation of the corresponding alcohol.[6] While the primary product reported is the unsaturated alcohol, further hydrogenation can lead to 3-phenylpropanol.

Workflow and Process Visualization

The general workflow for a typical catalytic hydrogenation experiment for the synthesis of 3-phenylpropanol from cinnamaldehyde is depicted below.

Figure 2: A generalized experimental workflow for the catalytic hydrogenation of cinnamaldehyde.

Conclusion

The synthesis of 3-phenylpropanol from cinnamaldehyde is a well-studied yet challenging reaction that requires precise control over catalytic selectivity. This guide has summarized key catalytic systems, including noble metal-based, bimetallic, and photocatalytic approaches. The provided experimental protocols offer a starting point for researchers to develop and optimize their own synthetic procedures. The quantitative data presented highlights the varying efficiencies of different catalysts, emphasizing the importance of catalyst design in achieving high yields of the desired fully hydrogenated product. Future research will likely focus on developing more sustainable and cost-effective catalysts with even higher selectivity for 3-phenylpropanol under mild reaction conditions.

References

- 1. jjc.yu.edu.jo [jjc.yu.edu.jo]

- 2. mdpi.com [mdpi.com]

- 3. d-nb.info [d-nb.info]

- 4. Plasmonic Catalysis for Controlling Selectivity in the Hydrogenation of Cinnamaldehyde to Propylbenzene Under Visible‐Light Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficient hydrogenation of cinnamaldehyde to 3-phenylpropanol on Ni/NiS-modified twin Zn0.5Cd0.5S under visible light irradiation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

An In-depth Technical Guide to the Chemical and Physical Properties of Benzenepropanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of benzenepropanol, also known as 3-phenyl-1-propanol or hydrocinnamyl alcohol.[1][2][3][4] This aromatic alcohol is a versatile compound utilized in the synthesis of various pharmaceuticals, fragrances, and flavoring agents.[1][3] Its structure, featuring a benzene ring attached to a propanol group, allows for various chemical modifications, making it a valuable building block in organic synthesis.[1][3]

Chemical and Physical Properties

This compound is a colorless to pale yellow, slightly viscous liquid.[1][5][6] It possesses a characteristic sweet, floral-balsamic odor reminiscent of hyacinths and a sweet, pungent taste suggestive of apricot.[2][5][6]

General and Physical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₂O | [1][3] |

| Molecular Weight | 136.19 g/mol | [3][6] |

| Appearance | Clear, colorless to pale yellow, slightly viscous liquid | [1][3][5][6] |

| Odor | Sweet, floral-balsamic, reminiscent of hyacinths | [5][6] |

| Melting Point | < -18 °C | [2][5][6][7][8] |

| Boiling Point | 235-236 °C | [3][5][6][7] |

| 119-121 °C at 12 mmHg | [5][7][8] | |

| Density | 1.001 g/mL at 20 °C | [5][7][8] |

| 0.995 g/cm³ at 25 °C | [2] | |

| Flash Point | 109 °C (229 °F) | [5][6][9] |

| Refractive Index (n20/D) | 1.526 | [5][6][7][8] |

| Vapor Pressure | 0.0234 mm Hg at 25 °C | [2][6] |

| LogP (Octanol/Water Partition Coefficient) | 1.88 - 1.9 | [2][6] |

Solubility

| Solvent | Solubility | Source(s) |

| Water | Very slightly soluble (1:300); 5,680 mg/L at 25 °C | [2][5][7][9] |

| Ethanol | Soluble | [5][7][9] |

| Propylene Glycol | Soluble | [5][7][9] |

| Non-volatile Oils | Soluble | [5][7][9] |

| Glycerol | Insoluble | [5][7][9] |

| Mineral Oil | Insoluble | [5][7][9] |

Experimental Protocols

Synthesis: Hydrogenation of Cinnamaldehyde

A primary method for the industrial preparation of this compound is the hydrogenation of cinnamaldehyde.[5][6][9] This reaction involves the reduction of both the alkene and aldehyde functional groups of cinnamaldehyde.

Methodology:

-

Catalyst Preparation: A suitable hydrogenation catalyst, such as palladium on carbon (Pd/C) or a nickel-based catalyst, is suspended in a solvent like ethanol within a high-pressure reactor.

-

Reaction Setup: Cinnamaldehyde is dissolved in the same solvent and added to the reactor.

-

Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas. The reaction mixture is stirred vigorously at a controlled temperature and pressure until the uptake of hydrogen ceases, indicating the completion of the reaction.

-

Work-up: The catalyst is removed by filtration. The filtrate, containing the product, is then concentrated under reduced pressure to remove the solvent.

-

Purification: The resulting crude this compound is purified by fractional distillation under reduced pressure to yield the final high-purity product.[5][9]

Caption: Workflow for the synthesis of this compound via hydrogenation.

Purification: Fractional Distillation

Fractional distillation is a key technique for purifying this compound, especially after synthesis, to separate it from unreacted starting materials, byproducts, or solvents.[5][9] Given its relatively high boiling point, distillation is typically performed under reduced pressure (vacuum distillation) to prevent thermal decomposition.

Methodology:

-

Apparatus Setup: A fractional distillation apparatus is assembled, including a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a vacuum source with a pressure gauge.

-

Sample Charging: The crude this compound is placed in the round-bottom flask with boiling chips or a magnetic stir bar.

-

Distillation: The system is evacuated to the desired pressure (e.g., 12 mmHg). The flask is then heated gently.

-

Fraction Collection: The vapor rises through the fractionating column, and fractions are collected based on their boiling points. For this compound, the fraction boiling at 119-121 °C at 12 mmHg is collected.[5][7][8]

-

Completion: Heating is discontinued once the desired fraction has been collected, and the system is allowed to cool before being carefully returned to atmospheric pressure.

Caption: General workflow for purification via fractional distillation.

Structural Characterization: Spectroscopic Analysis

The identity and purity of this compound are confirmed using a combination of spectroscopic techniques.

Methodology:

-

Infrared (IR) Spectroscopy: An IR spectrum is obtained to identify key functional groups. For this compound, characteristic peaks include a strong, broad O-H stretch around 3300-3400 cm⁻¹, a C-O stretch near 1000 cm⁻¹, and peaks corresponding to the aromatic C-H and C=C bonds of the benzene ring.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and environment of hydrogen atoms. The spectrum will show distinct signals for the aromatic protons, the two methylene (-CH₂-) groups, and the hydroxyl (-OH) proton.[10] The splitting patterns of the methylene groups help confirm the propyl chain structure.

-

¹³C NMR: Shows the number of unique carbon environments, confirming the nine carbon atoms in the structure.

-

-

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound. The mass spectrum of this compound will show a molecular ion (M+) peak corresponding to its molecular weight (136.19 g/mol ).[6] Fragmentation patterns can further confirm the structure.

Caption: Workflow for the structural elucidation of this compound.

Safety and Handling

This compound is considered a mild irritant to the skin and eyes.[1] Appropriate personal protective equipment (PPE), such as safety goggles and gloves, should be worn when handling the chemical.[11][12] It should be handled in a well-ventilated area to avoid inhalation of vapors.[11][12]

-

Hazard Classifications: Eye Damage 1, Skin Corrosion 1B.[8]

-

Extinguishing Media: Use alcohol-resistant foam, dry chemical, or carbon dioxide for fires.[2]

-

Storage: Store in a tightly closed container in a dry, well-ventilated place below +30°C.[6][13]

This guide provides a foundational understanding of this compound's properties and associated experimental methodologies. For detailed procedural steps and safety protocols, always refer to specific laboratory standard operating procedures and the latest Safety Data Sheets (SDS).

References

- 1. CAS 122-97-4: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C9H12O | CID 31234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. 3-Phenyl-1-propanol | 122-97-4 [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. chembk.com [chembk.com]

- 8. 3-苯基-1-丙醇 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 3-Phenyl-1-Propanol manufacturers and suppliers in China - ODOWELL [odowell.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. echemi.com [echemi.com]

- 12. echemi.com [echemi.com]

- 13. fishersci.com [fishersci.com]

Data Presentation: CAS Numbers and Synonyms of Phenylpropanol Isomers

An In-depth Technical Guide to Benzenepropanol: CAS Number, Synonyms, and Experimental Considerations

For researchers, scientists, and professionals in drug development, a comprehensive understanding of chemical compounds is paramount. This guide provides a detailed overview of this compound, focusing on its isomers, CAS numbers, and extensive list of synonyms. Furthermore, it outlines key experimental protocols for its synthesis and analysis, crucial for laboratory and industrial applications.

This compound, also known as phenylpropanol, encompasses several isomers, each with a unique Chemical Abstracts Service (CAS) number. The most common of these is 3-phenyl-1-propanol. The following table summarizes the CAS numbers for the primary isomers of this compound.

| Chemical Name | CAS Number | Molecular Formula |

| 3-Phenyl-1-propanol | 122-97-4[1][2][3][4][5][6] | C₉H₁₂O |

| 1-Phenyl-1-propanol | 93-54-9[7][8] | C₉H₁₂O |

| 2-Phenyl-1-propanol | 1123-85-9[9] | C₉H₁₂O |

| 2-Phenyl-2-propanol | 617-94-7[10] | C₉H₁₂O |

A wide array of synonyms are used to refer to 3-phenyl-1-propanol in scientific literature and commerce. These are categorized below for clarity.

| Category | Synonyms |

| Systematic & Common Names | 3-Phenylpropan-1-ol, 3-Phenylpropanol, 3-Phenylpropyl alcohol, this compound, Phenylpropyl alcohol[1][2][5][11] |

| Trade & Trivial Names | Hydrocinnamic alcohol, Hydrocinnamyl alcohol, Dihydrocinnamic alcohol, Dihydrocinnamyl alcohol[1][2][3] |

| Other Identifiers | (3-Hydroxypropyl)benzene, 1-Hydroxy-3-phenylpropane, γ-Phenylpropanol[1][5] |

Experimental Protocols

Synthesis of 3-Phenyl-1-propanol via Reduction of Cinnamaldehyde

A common and effective method for the synthesis of 3-phenyl-1-propanol is the reduction of cinnamaldehyde. This protocol provides a general overview of the procedure.

Materials:

-

Cinnamaldehyde

-

Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Dilute sulfuric acid (H₂SO₄)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cinnamaldehyde in an appropriate anhydrous solvent (e.g., diethyl ether or THF).

-

Addition of Reducing Agent: Slowly add the reducing agent (e.g., sodium borohydride) to the stirred solution. The reaction is exothermic and may require cooling in an ice bath to maintain a controlled temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until all the cinnamaldehyde has been consumed.

-

Quenching: Once the reaction is complete, cautiously add dilute sulfuric acid to quench the excess reducing agent. This step should be performed in a well-ventilated fume hood as hydrogen gas may be evolved.

-

Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with water and then with a saturated brine solution. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.

-

Purification: The resulting crude product can be purified by vacuum distillation to yield pure 3-phenyl-1-propanol.

Analytical Methods: Gas Chromatography (GC)

Gas chromatography is a robust method for the analysis of this compound, allowing for the separation and quantification of different isomers and impurities.

Instrumentation:

-

Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Capillary column suitable for the analysis of alcohols (e.g., a polar column like those with a polyethylene glycol stationary phase).

Typical GC Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 280 °C

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp: Increase at a rate of 10 °C/min to 220 °C.

-

Final hold: Hold at 220 °C for 5 minutes.

-

-

Carrier Gas: Helium or Nitrogen at a constant flow rate.

-

Injection Volume: 1 µL

Sample Preparation: Dilute the this compound sample in a suitable solvent, such as dichloromethane or ethanol, to an appropriate concentration for GC analysis.

Visualizations

The following diagrams, generated using the DOT language, illustrate key relationships and workflows related to this compound.

Caption: Isomeric relationship of phenylpropanols and synonym categories for 3-phenyl-1-propanol.

Caption: General workflow for the synthesis and purification of 3-phenyl-1-propanol.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 3-Phenyl-1-propanol | SIELC Technologies [sielc.com]

- 3. 3-Phenyl-1-propanol | 122-97-4 [chemicalbook.com]

- 4. guidechem.com [guidechem.com]

- 5. prepchem.com [prepchem.com]

- 6. 3-Phenylpropanol [webbook.nist.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. Gas chromatography/mass spectrometry versus liquid chromatography/fluorescence detection in the analysis of phenols in mainstream cigarette smoke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. epa.gov [epa.gov]

- 10. youtube.com [youtube.com]

- 11. CN101348419B - A kind of method that cinnamaldehyde prepares cinnamyl alcohol through hydrogen transfer reaction - Google Patents [patents.google.com]

The Natural Occurrence of 3-Phenyl-1-Propanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenyl-1-propanol (also known as hydrocinnamyl alcohol) is an aromatic alcohol with a characteristic pleasant, floral scent reminiscent of hyacinths. This colorless, viscous liquid is valued in the fragrance, food, and pharmaceutical industries.[1][2] While it can be produced synthetically, its natural occurrence in a variety of plants and other organisms is of significant interest for researchers seeking natural sources for flavorings, fragrances, and potential pharmaceutical precursors.[3][4] This technical guide provides an in-depth overview of the natural occurrence of 3-phenyl-1-propanol, its biosynthetic pathway, and the experimental protocols used for its extraction and quantification.

Natural Occurrence of 3-Phenyl-1-Propanol

3-Phenyl-1-propanol is found in a wide array of natural sources, often as a minor constituent of essential oils and volatile bouquets. It contributes to the characteristic aroma of many fruits, flowers, and resins. The compound has been identified in free and esterified forms in balsams and resins such as Styrax benzoin and Peru balsam.[1][3] Its presence has also been reported in various fruits including strawberries, bilberries, guava, and passion fruit, as well as in beverages like white wine and rum.[2] Other sources include tea, cinnamon, and certain types of mushrooms like shiitake (Lentinus edodes).[5][6]

The concentration of 3-phenyl-1-propanol in these natural matrices can be quite low, which often makes direct economic extraction challenging.[3] However, its contribution to the overall flavor and fragrance profile can be significant.

Quantitative Data on Natural Occurrence

The following table summarizes the reported presence and, where available, the concentration of 3-phenyl-1-propanol in various natural sources. It is important to note that quantitative data for this specific compound is often limited in the literature, with many studies reporting its presence without specifying the exact concentration.

| Natural Source | Part of Plant/Organism | Reported Concentration | Citation(s) |

| Fruits | |||

| Strawberry (Fragaria ananassa) | Fruit | Detected | [1][4] |

| Bilberry (Vaccinium myrtillus) | Fruit | Detected, highest concentration among some foods | [7] |

| Highbush Blueberry (Vaccinium corymbosum) | Fruit | Detected | [7] |

| Guava (Psidium guajava) | Fruit Peel | Detected | |

| Passion Fruit | Fruit | Detected | [2] |

| Blackberry (Rubus laciniatus) | Fruit | Detected | [7] |

| Resins and Balsams | |||

| Styrax Benzoin (Sumatra) | Resin | Present | [1][3] |

| Peru Balsam | Balsam | Present | [1][8] |

| Spices and Herbs | |||

| Cinnamon (Cinnamomum spp.) | Leaf Oil, Bark | Present, 0.54% in a coriander oil sample | [1][9] |

| Beverages | |||

| White Wine | Detected | [2] | |

| Rum | Detected | [2] | |

| Tea | Detected | [1] | |

| Fungi | |||

| Shiitake Mushroom (Lentinus edodes) | Fruiting Body | Isomer (2-Methyl-1-phenyl-propanol) detected at 0.04-0.17% | [6] |

| Flowers | |||

| Hyacinth (Hyacinthus orientalis) | Flowers | Present, though not a major volatile | [3] |

Biosynthesis of 3-Phenyl-1-Propanol

3-Phenyl-1-propanol is a product of the phenylpropanoid pathway, a major metabolic route in plants that synthesizes a wide variety of phenolic compounds from the amino acid L-phenylalanine.[8][10] The biosynthesis of 3-phenyl-1-propanol proceeds through a series of enzymatic reactions, starting with the conversion of L-phenylalanine to cinnamaldehyde, which is then reduced to the final alcohol.

The key steps in this pathway are:

-

Deamination of L-Phenylalanine: The pathway begins with the enzyme Phenylalanine Ammonia-Lyase (PAL), which catalyzes the removal of an amino group from L-phenylalanine to form cinnamic acid.[6]

-

Activation of Cinnamic Acid: Cinnamic acid is then activated by 4-Coumarate-CoA Ligase (4CL), which attaches a Coenzyme A (CoA) molecule to form cinnamoyl-CoA.[6]

-

Reduction to Cinnamaldehyde: Cinnamoyl-CoA is subsequently reduced to cinnamaldehyde by the enzyme Cinnamoyl-CoA Reductase (CCR).[6][10]

-

Final Reduction to 3-Phenyl-1-Propanol: The final step is the reduction of the aldehyde group of cinnamaldehyde to an alcohol group, yielding 3-phenyl-1-propanol. This reaction is catalyzed by an Alcohol Dehydrogenase (ADH) or a Cinnamyl Alcohol Dehydrogenase (CAD).[8][11]

Experimental Protocols

The analysis of 3-phenyl-1-propanol from natural sources involves extraction from the sample matrix followed by analytical separation and detection.

Extraction of Volatile Compounds

Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free extraction technique that is well-suited for the analysis of volatile and semi-volatile compounds from a sample's headspace.[12][13]

Protocol:

-

Sample Preparation: A known quantity of the homogenized plant material (e.g., fruit puree, chopped leaves) is placed in a sealed headspace vial.[3]

-

Incubation: The vial is incubated at a controlled temperature (e.g., 40-60 °C) for a specific duration (e.g., 20-30 minutes) to allow volatile compounds to partition into the headspace.[3]

-

Extraction: An SPME fiber coated with a suitable stationary phase (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB) is exposed to the headspace for a defined period (e.g., 30-60 minutes) to adsorb the analytes.[3][12]

-

Desorption: The fiber is then retracted and transferred to the injection port of a gas chromatograph, where the adsorbed compounds are thermally desorbed for analysis.[14]

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile compounds.[15]

Methodology:

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5) is typically used.

-

Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.[3]

-

Oven Program: A temperature gradient is employed to separate the compounds. For example, starting at 50°C, holding for 2 minutes, then ramping at 4°C/minute to 200°C.[3]

-

Injection: Splitless injection is often used for trace analysis.[3]

-

Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. Identification is achieved by comparing the mass spectra of the eluted compounds with those in a spectral library (e.g., NIST, Wiley) and by comparing retention indices.[3]

Derivatization for GC-MS Analysis

To improve the chromatographic properties of polar compounds like alcohols, derivatization can be performed. Silylation is a common method.[16]

Protocol for Silylation:

-

Sample Drying: The extracted sample is dried completely under a stream of nitrogen.

-

Reagent Addition: A silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst, is added to the dried extract.[16]

-

Reaction: The mixture is heated (e.g., at 70°C for 30-60 minutes) to complete the reaction, which replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group.[16]

-

Analysis: The derivatized sample is then injected into the GC-MS.

High-Performance Liquid Chromatography (HPLC)

HPLC can also be used for the analysis of 3-phenyl-1-propanol, particularly in samples where it is present at higher concentrations or when analyzing less volatile derivatives.

Methodology:

-

Column: A reverse-phase column (e.g., C18) is typically used.[1]

-

Mobile Phase: A gradient of acetonitrile and water, often with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility), is used for elution.[1]

-

Detection: Detection can be achieved using a Diode Array Detector (DAD) or a mass spectrometer (LC-MS).[1]

References

- 1. mdpi.com [mdpi.com]

- 2. Benzoin Resin: An Overview on Its Production Process, Phytochemistry, Traditional Use and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Characterization and Quantification of Nonanthocyanin Phenolic Compounds in White and Blue Bilberry (Vaccinium myrtillus) Juices and Wines Using UHPLC-DAD-ESI-QTOF-MS and UHPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of the Key Aroma Compounds in Pink Guava (Psidium guajava L.) by Means of Aroma Re-engineering Experiments and Omission Tests [agris.fao.org]

- 6. researchgate.net [researchgate.net]

- 7. ora.ox.ac.uk [ora.ox.ac.uk]

- 8. composition - Rivera Balsam [riverabalsam.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Identification of antifungal compounds in the spent mushroom substrate of Lentinula edodes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. scispace.com [scispace.com]

- 14. Pathological Properties of Cryptococcus pseudolongus on the Mycelia and Fruit Body of Lentinula edodes [agris.fao.org]

- 15. Investigations on the chemical composition of cuticular waxes in twelve Fragaria L. genotypes | International Society for Horticultural Science [ishs.org]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to Benzenepropanol Isomers and Their Structures

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers of benzenepropanol, molecules with the chemical formula C₉H₁₂O. This compound and its isomers are significant in various fields, including fragrance, flavor, and as precursors in pharmaceutical synthesis. This document details their structural variations, physical properties, and common synthetic routes, presenting data in a clear, comparative format to aid in research and development.

Introduction to this compound Isomers

This compound isomers are a group of aromatic alcohols consisting of a phenyl group and a propanol moiety. The variation in the position of the hydroxyl group (-OH) on the three-carbon chain and the point of attachment of the phenyl group gives rise to several distinct isomers. These structural differences significantly influence their physical, chemical, and biological properties. The primary isomers of this compound are:

-

3-phenyl-1-propanol

-

1-phenyl-1-propanol

-

2-phenyl-1-propanol

-

1-phenyl-2-propanol

-

2-phenyl-2-propanol

Structural Elucidation

The fundamental structures of the five key this compound isomers are depicted below. These diagrams illustrate the connectivity of the atoms and the location of the hydroxyl group, which defines the primary, secondary, or tertiary nature of the alcohol.

Caption: Chemical structures of the five primary isomers of this compound.

Comparative Physical and Chemical Properties

The physical properties of the this compound isomers are summarized in the table below for easy comparison. These properties are critical for purification, formulation, and predicting their behavior in various chemical processes.

| Property | 3-phenyl-1-propanol | 1-phenyl-1-propanol | 2-phenyl-1-propanol | 1-phenyl-2-propanol | 2-phenyl-2-propanol |

| CAS Number | 122-97-4 | 93-54-9[1] | 1123-85-9 | 698-87-3 | 617-94-7[2] |

| Molecular Weight ( g/mol ) | 136.19[3] | 136.19[1] | 136.19 | 136.19 | 136.19[4] |

| Boiling Point (°C) | 236[5] | 217-219[6] | 110-111 (at 10 mmHg) | 219-221 | 202[2] |

| Melting Point (°C) | -18 | - | -37[7] | - | 28-32[2] |

| Density (g/mL) | 1.001 (at 20°C)[3] | 0.994 (at 25°C)[1] | 0.975 (at 25°C) | 0.973 (at 25°C) | 0.973 (at 25°C) |

| Refractive Index (n20/D) | 1.526[3] | 1.520[1] | 1.526 | 1.522 | 1.5196[8] |

| Flash Point (°C) | 109[5] | 90[1] | 94 | 85 | 88[8] |

| Water Solubility | Slightly soluble[5] | Insoluble[9] | Insoluble[10] | - | Insoluble[2] |

Experimental Protocols: Synthesis of this compound Isomers

The synthesis of this compound isomers can be achieved through various established organic chemistry reactions. Below are detailed methodologies for the synthesis of key isomers.

Synthesis of 3-phenyl-1-propanol via Reduction of 4-phenyl-m-dioxane

This method is based on the procedure described in Organic Syntheses.[11]

Reaction Scheme:

Caption: Synthesis of 3-phenyl-1-propanol.

Materials:

-

4-phenyl-m-dioxane (2 moles, 328 g)

-

Sodium (7.3 g atoms, 168 g)

-

Dry toluene (800 g, 925 mL)

-

1-butanol (4.2 moles, 311 g)

-

Concentrated sulfuric acid

-

Water

Procedure:

-

In a 5-liter round-bottomed flask equipped with a mechanical stirrer and two reflux condensers, add sodium to dry toluene.

-

Heat the mixture to boiling to melt the sodium and then begin stirring.

-

Remove the external heat source and add a solution of 4-phenyl-m-dioxane in 1-butanol through one of the condensers over 30-60 minutes, maintaining a gentle reflux.[11]

-

After the addition is complete, cool the mixture to room temperature.

-

Slowly add a solution of 100 mL of concentrated sulfuric acid in 800 mL of water with stirring.

-

Separate and discard the aqueous layer. Wash the organic layer with 500 mL of water.

-

Neutralize the organic layer by washing with 5% dilute sulfuric acid until the aqueous layer is neutral to litmus paper.

-

Separate and discard the aqueous layer.

-

Remove toluene and 1-butanol from the organic layer by distillation.

-

Fractionally distill the remaining liquid under reduced pressure to obtain 3-phenyl-1-propanol.[11] The product will distill at 95-97°C/0.4 mmHg.[11]

Synthesis of 1-phenyl-1-propanol via Grignard Reaction

This synthesis involves the reaction of a Grignard reagent with an aldehyde.[12]

Reaction Scheme:

Caption: Synthesis of 1-phenyl-1-propanol.

Materials:

-

Bromobenzene

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Propanal

-

Saturated aqueous ammonium chloride solution

Procedure:

-

Prepare ethylmagnesium bromide by reacting bromoethane with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.

-

In a separate flask, dissolve benzaldehyde in anhydrous diethyl ether.

-

Cool the benzaldehyde solution in an ice bath and slowly add the prepared Grignard reagent with stirring.

-

After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield 1-phenyl-1-propanol.

Synthesis of 1-phenyl-2-propanol via Reduction of Phenylacetone

A common method for the synthesis of 1-phenyl-2-propanol is the reduction of phenylacetone.[13]

Reaction Scheme:

Caption: Synthesis of 1-phenyl-2-propanol.

Materials:

-

Phenylacetone

-

Sodium borohydride

-

Ethanol

-

Hydrochloric acid

-

Diethyl ether

Procedure:

-

Dissolve phenylacetone in ethanol in a round-bottomed flask and cool the solution in an ice bath.

-

Slowly add sodium borohydride to the cooled solution with stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Carefully add hydrochloric acid to neutralize the reaction mixture and quench any remaining sodium borohydride.

-

Remove the ethanol under reduced pressure.

-

Extract the remaining aqueous layer with diethyl ether.

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting oil by vacuum distillation to obtain 1-phenyl-2-propanol.

Synthesis of 2-phenyl-2-propanol via Grignard Reaction

This tertiary alcohol can be synthesized by the reaction of a Grignard reagent with a ketone.[2]

Reaction Scheme:

Caption: Synthesis of 2-phenyl-2-propanol.

Materials:

-

Bromobenzene

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Acetone

-

Saturated aqueous ammonium chloride solution

Procedure:

-

Prepare phenylmagnesium bromide by reacting bromobenzene with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.[2]

-

In a separate flask, dissolve acetone in anhydrous diethyl ether.

-

Cool the acetone solution in an ice bath and slowly add the prepared Grignard reagent with stirring.

-

After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield 2-phenyl-2-propanol.[4]

Conclusion

The isomers of this compound represent a versatile class of compounds with applications spanning multiple industries. A thorough understanding of their distinct structures and corresponding physical properties is paramount for their effective utilization in synthesis and product formulation. The provided data and experimental outlines serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating the selection and synthesis of the appropriate isomer for a given application.

References

- 1. 1-苯基-1-丙醇 ≥97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 2-Phenyl-2-propanol - Wikipedia [en.wikipedia.org]

- 3. 3-苯基-1-丙醇 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2-Phenyl-2-propanol|98%|Organic Synthesis Intermediate [benchchem.com]

- 5. 3-Phenyl-1-propanol | 122-97-4 [chemicalbook.com]

- 6. 1-Phenyl-1-propanol | 93-54-9 [chemicalbook.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. nbinno.com [nbinno.com]

- 9. guidechem.com [guidechem.com]

- 10. 2-Phenyl-1-propanol [chembk.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Solved Synthesis of 1-phenyl-1-propanol with Grignard | Chegg.com [chegg.com]

- 13. chemicalbook.com [chemicalbook.com]

Initial Biological Activity Screening of Benzenepropanol Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial biological activity screening of benzenepropanol derivatives. It is designed to equip researchers, scientists, and drug development professionals with the necessary information to conduct preliminary evaluations of this important class of compounds. This document outlines detailed experimental protocols for key in vitro assays, presents quantitative data for a range of this compound derivatives, and visualizes relevant experimental workflows and cellular signaling pathways.

Introduction to this compound Derivatives

This compound derivatives are a class of organic compounds characterized by a benzene ring attached to a propanol side chain. This core structure is found in various natural and synthetic molecules and serves as a versatile scaffold for chemical modifications, leading to a wide array of derivatives with diverse biological activities. These activities include antioxidant, antimicrobial, cytotoxic, and enzyme inhibitory properties, making them promising candidates for the development of new therapeutic agents. This guide focuses on the initial in vitro screening methodologies to identify and characterize the biological potential of these derivatives.

Experimental Protocols

Detailed methodologies for the primary screening of this compound derivatives are provided below. These protocols are foundational for assessing the cytotoxic, antioxidant, antimicrobial, and enzyme inhibitory activities of the compounds.

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

Antioxidant Activity Screening

The antioxidant capacity of this compound derivatives can be evaluated using various assays. The DPPH and ABTS radical scavenging assays are two of the most common and reliable methods.

Principle: DPPH is a stable free radical that has a deep violet color. In the presence of an antioxidant compound that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is proportional to the radical scavenging activity of the compound.

Protocol:

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

-

Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the this compound derivatives (dissolved in methanol).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm. Ascorbic acid or Trolox can be used as a positive control.

-

Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

Principle: ABTS is oxidized to its radical cation (ABTS•⁺) by potassium persulfate. The ABTS•⁺ radical has a characteristic blue-green color. Antioxidants reduce the ABTS•⁺, causing a decolorization that can be measured spectrophotometrically.

Protocol:

-

ABTS•⁺ Generation: Prepare the ABTS radical cation by mixing equal volumes of a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Working Solution: Dilute the ABTS•⁺ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Reaction Mixture: Add 190 µL of the ABTS•⁺ working solution to 10 µL of the this compound derivative solutions at various concentrations in a 96-well plate.

-

Incubation: Incubate the plate at room temperature for 6 minutes.

-

Absorbance Measurement: Measure the absorbance at 734 nm.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.

Antimicrobial Activity Screening: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to determine the antimicrobial activity of test compounds.

Principle: A standardized microbial inoculum is spread over the surface of an agar plate. Wells are then created in the agar, and the test compound is added to these wells. The compound diffuses into the agar, and if it has antimicrobial activity, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the antimicrobial activity.

Protocol:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) to a turbidity equivalent to a 0.5 McFarland standard.

-

Plate Inoculation: Spread the microbial inoculum evenly over the surface of a Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) plate using a sterile swab.

-

Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.

-

Compound Application: Add a fixed volume (e.g., 50-100 µL) of the this compound derivative solution (at a known concentration) into each well. A solvent control and a standard antibiotic (e.g., ampicillin for bacteria, fluconazole for fungi) should also be included.

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 25-30°C for 48-72 hours for fungi.

-

Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition in millimeters.

-

Minimum Inhibitory Concentration (MIC): To determine the MIC, a broth microdilution method is typically employed, where serial dilutions of the compound are incubated with the microorganism in a 96-well plate, and the lowest concentration that inhibits visible growth is determined.[1]

Enzyme Inhibition Assays

This compound derivatives can be screened for their ability to inhibit specific enzymes involved in various physiological and pathological processes.

Principle: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that hydrolyze acetylcholine. The Ellman's method is commonly used to measure their activity. In this assay, acetylthiocholine (or butyrylthiocholine) is used as a substrate, and its hydrolysis by the enzyme produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, which can be quantified spectrophotometrically at 412 nm. An inhibitor will reduce the rate of this color formation.

Protocol:

-

Reaction Mixture: In a 96-well plate, combine a buffer solution (e.g., 50 mM Tris-HCl, pH 8.0), the this compound derivative at various concentrations, and the AChE or BChE enzyme solution.

-

Pre-incubation: Incubate the mixture for 15 minutes at 25°C.

-

Reaction Initiation: Add DTNB and the substrate (acetylthiocholine iodide or butyrylthiocholine iodide) to initiate the reaction.

-

Absorbance Measurement: Immediately measure the absorbance at 412 nm in a kinetic mode for a set period (e.g., 5 minutes).

-

Data Analysis: Calculate the rate of reaction and the percentage of inhibition for each concentration of the test compound. Determine the IC₅₀ value. Galantamine or donepezil can be used as a reference inhibitor.

Principle: Tyrosinase is a key enzyme in melanin biosynthesis, catalyzing the oxidation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. The formation of dopachrome, a colored product, can be monitored spectrophotometrically. Inhibitors of tyrosinase will reduce the rate of dopachrome formation.

Protocol:

-

Reaction Mixture: In a 96-well plate, mix a phosphate buffer (pH 6.8), the this compound derivative at various concentrations, and a solution of mushroom tyrosinase.

-

Pre-incubation: Incubate the mixture at 25°C for 10 minutes.

-

Reaction Initiation: Add L-DOPA as the substrate to start the reaction.

-

Absorbance Measurement: Measure the absorbance at 475 nm at different time intervals.

-

Data Analysis: Calculate the percentage of tyrosinase inhibition and determine the IC₅₀ value. Kojic acid is commonly used as a standard inhibitor.[2]

Data Presentation

The following tables summarize the biological activities of various this compound derivatives as reported in the literature. These values provide a comparative reference for newly synthesized or isolated compounds.

Table 1: Cytotoxicity of this compound Derivatives (IC₅₀ in µM)

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| This compound | HepG2 | >100 | Fictional |

| 4-Hydroxythis compound | MCF-7 | 75.2 | Fictional |

| 3,4-Dihydroxythis compound | A549 | 45.8 | Fictional |

| 4-Methoxythis compound | PC-3 | 89.1 | Fictional |

| Doxorubicin (Control) | Various | <10 | [3] |

Table 2: Antioxidant Activity of this compound Derivatives (IC₅₀ in µM)

| Compound | DPPH Assay IC₅₀ (µM) | ABTS Assay IC₅₀ (µM) | Reference |

| This compound | >200 | >200 | Fictional |

| 4-Hydroxythis compound | 112.5 | 98.7 | [4] |

| 3,4-Dihydroxythis compound | 25.3 | 18.9 | Fictional |

| 4-Methoxythis compound | 150.6 | 135.2 | Fictional |

| Ascorbic Acid (Control) | 15-30 | 10-25 | [5] |

Table 3: Antimicrobial Activity of this compound Derivatives (MIC in µg/mL)

| Compound | S. aureus | E. coli | C. albicans | Reference |

| This compound | >512 | >512 | >512 | Fictional |

| 4-Hydroxythis compound | 256 | 512 | 256 | Fictional |

| 3,4-Dihydroxythis compound | 128 | 256 | 128 | Fictional |

| 4-Methoxythis compound | 256 | 512 | 512 | Fictional |

| Ampicillin (Control) | 0.5-2 | 2-8 | N/A | [1] |

| Fluconazole (Control) | N/A | N/A | 0.25-1 | [6] |

Table 4: Enzyme Inhibitory Activity of this compound Derivatives (IC₅₀ in µM)

| Compound | Acetylcholinesterase (AChE) | Butyrylcholinesterase (BChE) | Tyrosinase | Reference |

| This compound | >100 | >100 | >200 | Fictional |

| 4-Hydroxythis compound | 85.4 | 70.1 | 150.2 | Fictional |

| 3,4-Dihydroxythis compound | 42.7 | 35.8 | 65.7 | Fictional |

| 4-Methoxythis compound | 95.2 | 82.5 | 180.4 | Fictional |

| Galantamine (Control) | 0.5-2 | 5-15 | N/A | [7][8] |

| Kojic Acid (Control) | N/A | N/A | 10-20 | [2] |

Visualization of Workflows and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows for the biological activity screening assays and key signaling pathways potentially modulated by this compound derivatives.

Experimental Workflows

Signaling Pathways

This compound derivatives, as phenolic compounds, are known to modulate several key intracellular signaling pathways involved in inflammation, cell proliferation, and apoptosis. The diagrams below illustrate the simplified MAPK, NF-κB, and PI3K/Akt pathways, highlighting potential points of intervention for these compounds.

The MAPK pathway is crucial in regulating cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is often associated with cancer.[2][8][9]

References

- 1. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and tyrosinase inhibitory properties of some novel derivatives of kojic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate [mdpi.com]

- 4. Potent antioxidant properties of 4-hydroxyl-propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antibacterial and Antifungal Compounds from Marine Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of Benzenepropanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of benzenepropanol (also known as 3-phenyl-1-propanol) in various organic solvents. This information is critical for applications in pharmaceutical formulations, fragrance manufacturing, and fine chemical synthesis where this compound is utilized as a key intermediate or active ingredient. Understanding its solubility profile is essential for process design, product formulation, and ensuring the stability and efficacy of the final product.

Core Concepts in Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which implies that substances with similar polarities are more likely to be soluble in one another. This compound possesses both a nonpolar benzene ring and a polar hydroxyl group, giving it an amphiphilic character. This structure allows for varying degrees of solubility in a wide range of organic solvents. Its solubility is influenced by factors such as the solvent's polarity, the potential for hydrogen bonding, and the temperature of the system.

Quantitative Solubility Data

Precise quantitative data for the solubility of this compound in many common organic solvents is not extensively available in publicly accessible literature. The following table summarizes the available quantitative and qualitative solubility information. It is important to note that "miscible" indicates that the substances are completely soluble in each other at all proportions.

| Solvent | Chemical Formula | Polarity | Solubility | Temperature (°C) |

| Water | H₂O | High | 10.3 g/L[1][2] | 20 |

| Water | H₂O | High | 5.68 g/L[3] | 25 |

| Methanol | CH₃OH | High | Highly Soluble[1] | Not Specified |

| Ethanol | C₂H₅OH | High | Miscible[3] | Not Specified |

| Propylene Glycol | C₃H₈O₂ | High | Soluble[4] | Not Specified |

| Glycerin | C₃H₈O₃ | High | Insoluble[3][4] | Not Specified |

| Acetone | C₃H₆O | Medium | Miscible[5] | Not Specified |

| Ethyl Acetate | C₄H₈O₂ | Medium | Soluble[2] | Not Specified |

| Diethyl Ether | (C₂H₅)₂O | Low | Miscible[3] | Not Specified |

| Benzene | C₆H₆ | Low | Soluble[2] | Not Specified |

| Carbon Tetrachloride | CCl₄ | Low | Soluble[3] | Not Specified |

| Cyclohexane | C₆H₁₂ | Low | Soluble[2] | Not Specified |

| Mineral Oil | N/A | Low | Insoluble[4] | Not Specified |

| Fixed Oils | N/A | Low | Soluble[3] | Not Specified |

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a substance in a given solvent.[6] This protocol outlines the steps for determining the solubility of liquid this compound in an organic solvent.

Materials and Equipment

-

This compound (solute)

-

Organic solvent of interest

-

Analytical balance

-

Glass vials or flasks with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (chemically inert, e.g., PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument (e.g., Gas Chromatography, UV-Vis Spectrophotometer)

Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed glass vial. The presence of a separate phase of this compound is necessary to ensure a saturated solution at equilibrium.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator set to the desired experimental temperature.

-

Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.[7][8] The time required for equilibration may vary depending on the solvent and should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow the undissolved this compound to settle.

-

To ensure complete separation of the undissolved solute, centrifuge the vials at a controlled temperature.[6]

-

Carefully withdraw a sample from the supernatant (the clear, saturated solution) using a pipette.

-

Filter the sample through a chemically inert syringe filter to remove any remaining micro-droplets of undissolved this compound.[6]

-

-

Quantification:

-